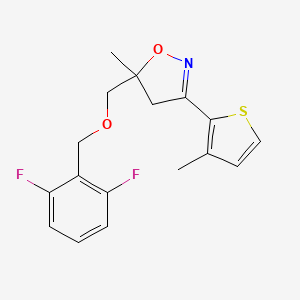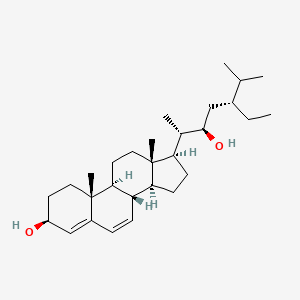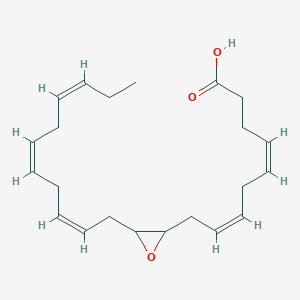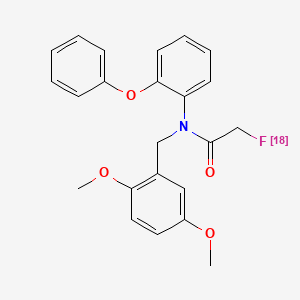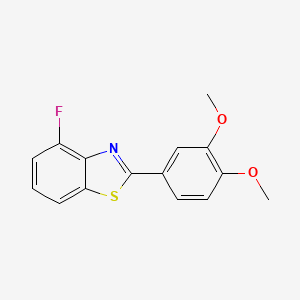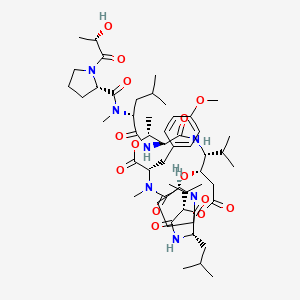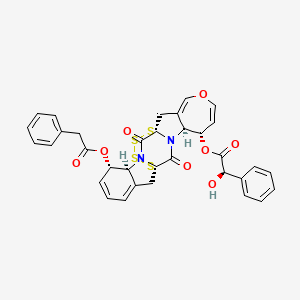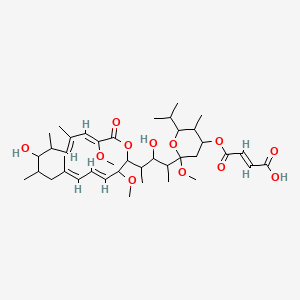
cortistatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortistatin B is a member of the class of cortistatins that is cortistatin A in which the hydrogen at the 16beta position has been replaced by a hydroxy group. It is a member of cortistatins, a diol and a secondary alcohol. It derives from a cortistatin A.
Applications De Recherche Scientifique
1. Anti-inflammatory and Immunomodulatory Effects
Cortistatin has demonstrated significant anti-inflammatory and immunomodulatory properties. In a study by González-Rey et al. (2006), cortistatin was found to reduce the production of inflammatory mediators by endotoxin-activated macrophages and protected against lethality in various murine models of endotoxemia. This indicates its potential as an immunomodulatory factor capable of deactivating inflammatory responses, potentially applicable in human septic shock treatment (González-Rey et al., 2006).
2. Therapeutic Potential in Neurological Disorders
Cortistatin's role in neurological disorders has been explored, particularly in multiple sclerosis. Souza-Moreira et al. (2013) found that cortistatin reduced the severity and incidence of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing autoimmune and inflammatory responses. This suggests its potential therapeutic application in treating multiple sclerosis and other neuro-immune disorders (Souza-Moreira et al., 2013).
3. Application in Inflammatory Bowel Disease
Research by González-Rey et al. (2006) demonstrated cortistatin's therapeutic effectiveness in a murine model of colitis, suggesting its application in treating Crohn's disease and other Th1-mediated inflammatory diseases. Cortistatin was shown to down-regulate inflammatory and autoimmune responses, highlighting its potential as a multi-step therapeutic agent for inflammatory bowel diseases (González-Rey et al., 2006).
4. Potential in Cancer Therapy
Cortistatin has been investigated for its potential in cancer therapy. A study by Christy et al. (2021) using a network pharmacology approach identified cortistatin as a promising agent in cancer treatment, particularly noting its effects on various cancer-related pathways and targets. This research provides insights into developing new cancer therapy strategies using cortistatin (Christy et al., 2021).
5. Cardiovascular Protection
Cortistatin has been identified as a potential cardiovascular protective peptide. Liang et al. (2019) highlighted its role in reducing myocardial damage, inhibiting autoimmune myocarditis, and alleviating vascular smooth muscle cell proliferation, suggesting its applicability in preventing and treating cardiovascular diseases (Liang et al., 2019).
Propriétés
| 882976-96-7 | |
Formule moléculaire |
C30H36N2O4 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol |
InChI |
InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
UOILBRZCKBLNDS-KMWHWPCOSA-N |
SMILES isomérique |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES canonique |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
